molecular formula C12H10FNO3 B3073058 2-[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid CAS No. 1017231-27-4

2-[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid

Cat. No.: B3073058
CAS No.: 1017231-27-4
M. Wt: 235.21 g/mol
InChI Key: SAQNRUGKDHDBBC-UHFFFAOYSA-N
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Description

2-[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is an organic compound that features a fluorinated phenyl group, an oxazole ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the fluorophenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorophenyl group or the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce new functional groups to the fluorophenyl or oxazole moieties.

Scientific Research Applications

2-[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the oxazole ring may participate in hydrogen bonding or other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    2-Fluorophenylacetic acid: Shares the fluorophenyl and acetic acid moieties but lacks the oxazole ring.

    5-Methyl-1,3-oxazole-4-acetic acid: Contains the oxazole and acetic acid groups but lacks the fluorophenyl group.

Uniqueness: 2-[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is unique due to the combination of its fluorophenyl, oxazole, and acetic acid moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-7-10(6-11(15)16)14-12(17-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQNRUGKDHDBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
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2-[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
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2-[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Reactant of Route 4
2-[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Reactant of Route 5
2-[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Reactant of Route 6
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2-[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid

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